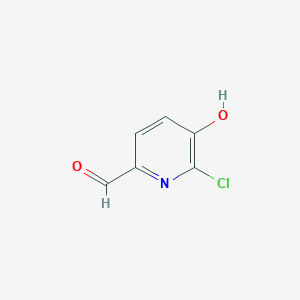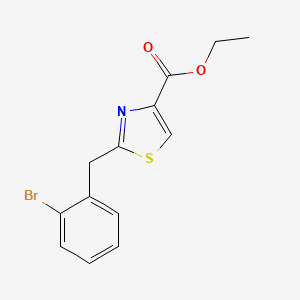
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Vue d'ensemble
Description
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is defined by its molecular formula, C11H10F2O3 . The specific arrangement of atoms and bonds in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be determined through various experimental methods . These properties may include its melting point, boiling point, solubility in various solvents, and stability under different conditions.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone serves as a precursor molecule in various synthetic pathways, including the synthesis of heterocyclic compounds and polymers. For instance, it is utilized in the synthesis of trioxane/dioxolane copolymers, which have been explored for their unique physical properties and applications in materials science. This molecule's reactivity has been pivotal in creating compounds with potential for further chemical modifications and applications in different biological and material science fields (Cherdron, 1972).
Biological Activity and Applications
In biological research, derivatives of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been studied for their potential biological activities. Although the compound itself may not be directly used in drug formulations, its derivatives and related compounds are of interest for their pharmacological properties. Research into related fluorinated compounds has shown diverse biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties, highlighting the potential utility of these molecules in developing new therapeutic agents. Studies have particularly focused on understanding the mechanisms through which these compounds exhibit their effects, aiming to leverage their unique chemical properties for therapeutic benefit (Liu et al., 2013).
Environmental and Green Chemistry Applications
The environmental impact and remediation potential of fluorinated compounds, including derivatives similar to 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, have been subjects of considerable research. Investigations into the biodegradation of polyfluoroalkyl chemicals have highlighted the challenges and opportunities in managing the environmental footprint of such substances. This research informs strategies for the safe production, use, and disposal of fluorinated compounds, contributing to the development of more sustainable practices in chemistry and material science (He et al., 2021).
Propriétés
IUPAC Name |
1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZYHUOHWRRRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203491 | |
| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263365-74-7 | |
| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



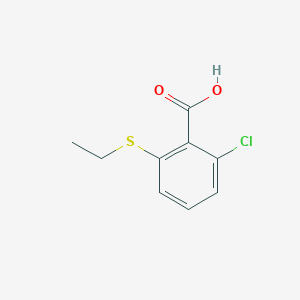



![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)
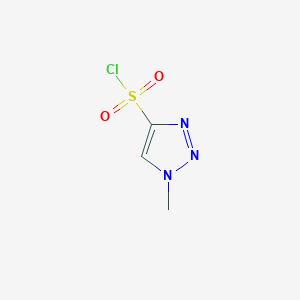


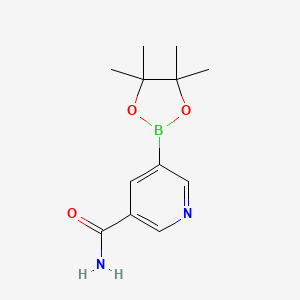
![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)

